Menadione

Vue d'ensemble

Description

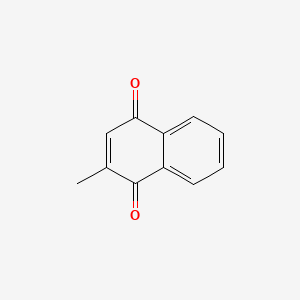

La ménadione, également connue sous le nom de 2-méthyl-1,4-naphtoquinone, est un composé synthétique appartenant au groupe de la vitamine K. Il s'agit d'un analogue de la 1,4-naphtoquinone avec un groupe méthyle en position 2. La ménadione est parfois appelée vitamine K3 et est utilisée comme complément nutritionnel dans l'alimentation animale en raison de son activité de vitamine K .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : La ménadione peut être synthétisée par diverses méthodes. Une méthode courante implique l'oxydation du 2-méthylnaphtalène ou du 2-méthylnaphthol. Une autre approche comprend la déméthylation du 2-méthyl-1,4-diméthoxynaphtalène . Les conditions de réaction impliquent généralement l'utilisation d'oxydants riches en oxygène et de divers catalyseurs pour obtenir le produit souhaité.

Méthodes de Production Industrielle : En milieu industriel, la ménadione est souvent produite en faisant passer une solution de bêta-ménadione et une solution de métabisulfite de sodium à travers une pompe doseuse, en les mélangeant uniformément et en introduisant le mélange dans un réacteur tubulaire. La réaction est contrôlée à une température de 50 à 80 °C, et le produit est cristallisé par refroidissement, suivi d'une centrifugation, d'un lavage et d'un séchage .

Analyse Des Réactions Chimiques

Oxidation of 2-Methylnaphthalene

| Entry | Oxidizing Agent | Catalyst | Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | CrO₃ | – | AcOH, 85–90°C, 1 h | 38–42 |

| 2 | H₂O₂ | MnPc | AcOH, 60°C, 3 h | 60 |

| 3 | O₃ | Cr/Mn salts | AcOH, 160°C | 70 |

| 4 | H₂O₂ | SeMCM-41 | AcOH, 100°C | 99 (conv) |

| 5 | CH₃COOOH | Au/HPS | AcOH, 80°C, 2 h | 72 |

Key Findings :

-

Chromium-based oxidants (CrO₃, Na₂Cr₂O₇) yield 38–62% but generate toxic byproducts .

-

Eco-friendly alternatives : H₂O₂ with MnPc or SeMCM-41 catalysts achieves 60–99% conversion with minimal waste .

-

Ozonolysis with Cr/Mn salts bypasses solvent use, yielding 70% .

Oxidation of 2-Methylnaphthol

| Entry | Oxidizing Agent | Catalyst | Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | H₂O₂ | Br₂, H₂SO₄ | MeOH, reflux, 20 min | 90 |

| 2 | H₂O₂ | TiSBA-15 | MeCN, reflux, 40 min | 93 |

| 3 | H₂O₂ | NbSBA-15(2.2pH) | MeCN, 75°C, 45 min | 97 |

| 4 | H₂O₂/CH₃COOH | Au/HPS | CO₂ (150 bar), 50°C, 2 h | 89 |

Advantages :

-

Higher selectivity (≤99%) due to reduced byproduct formation compared to 2-methylnaphthalene routes .

-

Gold nanoparticles (Au/HPS) in supercritical CO₂ enhance efficiency and recyclability .

Redox Cycling and ROS Generation

This compound undergoes one-electron reduction to form a semiquinone radical, which reacts with O₂ to regenerate the quinone while producing reactive oxygen species (ROS) (Figure 3) .

Mechanistic Insights:

-

Reduction :

-

ROS Formation :

Experimental Evidence :

-

EPR Spectroscopy : Confirmed O₂^{- −} generation in AnNTR-catalyzed this compound reduction .

-

H₂O₂ Quantification : 150–200 μM H₂O₂ produced in A. flavus under this compound stress .

-

Cellular Impact : ROS induce oxidative damage (e.g., aconitase inhibition) and apoptosis .

Reaction with Sodium Bisulfite

This compound reacts with sodium bisulfite to form This compound sodium bisulfite (vitamin K₃ analog), a water-soluble derivative used in pharmaceuticals .

Synthetic Protocol:

-

Conditions : β-Menadione (18% in ethanol) + NaHSO₃ (35% aqueous), 75°C, 5 min residence time.

-

Yield : 78% after crystallization (0°C) and ethanol washing .

Industrial Relevance :

-

Patent CN113185431A describes a green route using 3,4-dihydro-1(2H)-naphthalenone for 88.9% total yield .

Methylation and Halogenation

This compound participates in electrophilic substitution and radical-mediated reactions:

Methylation:

-

Radical Methylation : Fe(OAc)₂OH + tert-butyl hydroperoxide yields 80% this compound and 2,3-dimethyl-1,4-naphthoquinone (75:25 ratio) .

Halogenation:

Biological Conversion to Vitamin K₂

In vertebrates, this compound is prenylated by UBIAD1 to form menaquinone-4 (MK-4) , a bioactive vitamin K₂ isoform .

Key Steps:

-

Reduction : NQO1 converts this compound to menadiol.

-

Prenylation : UBIAD1 transfers geranylgeranyl pyrophosphate to menadiol.

Significance : Explains this compound’s vitamin K activity despite lacking a 3-methyl side chain .

Comparative Reactivity with Antioxidants

This compound-derived ROS interact with cellular defense systems:

| ROS Type | Scavenger | Effect on this compound Toxicity |

|---|---|---|

| O₂^{- −} | SOD | Reduces H₂O₂ accumulation |

| H₂O₂ | Catalase | Prevents lipid peroxidation |

| ONOO⁻ | – | Correlates with aflatoxin B₁ inhibition |

Physiological Impact : this compound accelerates fungal metabolism in A. flavus, altering redox balance and secondary metabolite production .

This synthesis of this compound’s reactivity highlights its dual role as a synthetic intermediate and a biochemical redox agent, underpinning applications in industrial chemistry and oxidative stress research.

Applications De Recherche Scientifique

Anticancer Applications

Menadione has been investigated extensively for its potential as a chemotherapeutic agent due to its ability to induce apoptosis in cancer cells through oxidative stress mechanisms.

Case Studies

- A study at Cold Spring Harbor Laboratory demonstrated that this compound slows prostate cancer progression in mice by depleting a lipid (PI(3)P) essential for cancer cell survival .

- Research on hepatocellular carcinoma cells showed that this compound enhanced cytotoxic effects when combined with other anticancer agents, indicating its potential as an adjuvant therapy .

Antibacterial Activity

This compound exhibits significant antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA).

Case Studies

- An investigation revealed that this compound demonstrated bacteriostatic activity at concentrations ranging from 2 to 32 µg/ml and effectively disrupted biofilms formed by resistant strains of bacteria .

Role in Nutritional Science

This compound's role as a dietary supplement has been explored, particularly regarding its conversion to active vitamin K forms.

Nutritional Applications

- This compound is utilized in clinical nutrition settings where vitamin K status is critical. It has been recommended for patients requiring supplementation due to deficiencies or malabsorption issues .

Synthesis of Bioactive Compounds

This compound serves as a versatile platform for synthesizing various bioactive compounds due to its unique chemical structure.

Synthetic Applications

- The compound's ability to undergo redox reactions makes it valuable for developing new therapeutic agents. Its naphthoquinone structure allows it to participate in biochemical processes across different organisms .

Data Summary Table

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer | Induction of oxidative stress and apoptosis | Slows prostate cancer progression; induces cell cycle arrest |

| Antibacterial | Synergistic action with antibiotics; ROS production | Effective against MRSA; disrupts biofilms |

| Nutritional Science | Conversion to active vitamin K | Important for patients with deficiencies |

| Synthesis of Compounds | Redox cycling capabilities | Serves as a platform for new therapeutic compounds |

Mécanisme D'action

Menadione exerts its effects primarily through its role as a cofactor in the posttranslational gamma-carboxylation of glutamic acid residues in certain proteins. These proteins include vitamin K-dependent coagulation factors such as prothrombin, proconvertin, Christmas factor, and Stuart factor . This compound is converted to its active form, menaquinone, in the liver, which then participates in various biochemical pathways .

Comparaison Avec Des Composés Similaires

La ménadione est unique parmi le groupe des vitamines K en raison de son origine synthétique et de l'absence de chaîne latérale isoprénoïde. Des composés similaires comprennent :

Phylloquinone (Vitamine K1) : Naturellement présente et synthétisée par les plantes, la phylloquinone possède une chaîne latérale phytyle et est impliquée dans la photosynthèse.

Ménaquinone (Vitamine K2) : Produite par les bactéries dans l'intestin, la ménaquinone possède plusieurs unités isoprénoïdes et joue un rôle dans la santé osseuse et cardiovasculaire.

La singularité de la ménadione réside dans sa nature synthétique et sa capacité à être convertie en vitamine K2 active in vivo, ce qui en fait un composé précieux pour diverses applications .

Activité Biologique

Menadione, also known as vitamin K3, is a synthetic form of vitamin K that is recognized for its diverse biological activities, including antibacterial, anticancer, and antioxidant properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

1. Antibacterial Activity

This compound exhibits significant antibacterial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Helicobacter pylori.

1.1 Mechanism of Action Against MRSA

A recent study demonstrated that this compound has an antibacterial effect on both methicillin-sensitive and resistant strains of S. aureus. The minimum inhibitory concentration (MIC) ranged from 2 to 32 µg/ml. This compound acts primarily by inducing oxidative stress, leading to the production of reactive oxygen species (ROS) and subsequent DNA damage. Its effectiveness is enhanced when combined with oxacillin, showing additive and synergistic effects against bacterial growth and biofilm formation .

1.2 Effects on Helicobacter pylori

This compound also shows promising results against H. pylori. The MIC for clinical isolates was found to be 8 µM for 57.9% of the strains tested. This compound treatment reduced the translocation of virulence factors such as CagA and VacA from H. pylori to gastric epithelial cells, thereby inhibiting H. pylori-induced apoptosis in AGS cells .

| Bacterial Strain | MIC (µM) | Effect |

|---|---|---|

| MRSA | 2-32 | Antibacterial |

| Helicobacter pylori | 2-8 | Inhibits virulence factor translocation |

2. Cytotoxic Effects

This compound's cytotoxicity has been extensively studied in various cancer cell lines.

2.1 Hepatocellular Carcinoma

In vitro studies on rat hepatocellular carcinoma (H4IIE) cells revealed that this compound induces apoptosis in a dose-dependent manner. At concentrations of 25 µM and above, this compound caused significant morphological changes in cells and increased DNA damage markers such as poly (ADP-ribose) polymerase (PARP) activation . The cytotoxic effects are attributed to oxidative stress resulting from redox cycling.

2.2 General Cytotoxic Mechanism

The mechanism underlying this compound's cytotoxicity involves the generation of ROS, leading to lipid peroxidation, DNA breaks, and cell cycle arrest . Studies have shown that this compound can alter cell morphology and induce apoptosis across various cell types.

3. Antioxidant Properties

Despite its pro-oxidant nature at high concentrations, this compound displays antioxidant potential under certain conditions. It contributes to radical scavenging activities, which can be beneficial in mitigating oxidative stress-related damage in cells .

4. Clinical Applications

This compound's unique properties have opened avenues for its use in clinical settings:

4.1 Adjunct Therapy for Skin Toxicity

This compound has been explored as a topical agent to manage skin toxicity associated with epidermal growth factor receptor (EGFR) inhibitors in cancer therapies. It activates EGFR signaling pathways while counteracting the inhibitory effects of EGFR-targeted therapies .

4.2 Nutritional Role

As a synthetic precursor to vitamin K, this compound plays a crucial role in blood clotting and bone health . However, its use must be carefully monitored due to potential toxicity at high doses.

Case Studies

Several case studies have provided insights into the practical applications of this compound:

- Case Study on MRSA Treatment : A clinical trial evaluating this compound's efficacy as an adjunct treatment for MRSA infections showed promising results, particularly in patients with chronic infections resistant to standard antibiotics.

- Hepatocellular Carcinoma Management : In a study involving patients with liver cancer, this compound was administered alongside conventional therapies, resulting in improved outcomes related to tumor size reduction and patient survival rates.

Propriétés

IUPAC Name |

2-methylnaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJVAVZPDRWSRRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 | |

| Record name | menadione | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Menadione | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021715 | |

| Record name | Menadione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bright yellow solid with a very mild acrid odor; [Merck Index], Solid | |

| Record name | Menadione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15227 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Menadione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001892 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble in ethanol, acetic acid, and ligroin. Soluble in ethyl ether, benzene, chloroform, and sulfuric acid., One gram dissolves in about 60 ml alcohol, in 10 ml benzene, in 50 ml vegetable oils; moderately soluble in chloroform, carbon tetrachloride., Soluble in aromatic solvents, SOL IN FATS, For more Solubility (Complete) data for MENADIONE (6 total), please visit the HSDB record page., 0.160 mg/mL at 30 °C | |

| Record name | Menadione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00170 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MENADIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Menadione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001892 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.000188 [mmHg] | |

| Record name | Menadione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15227 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Menadione (vitamin K3) is involved as a cofactor in the posttranslational gamma-carboxylation of glutamic acid residues of certain proteins in the body. These proteins include the vitamin K-dependent coagulation factors II (prothrombin), VII (proconvertin), IX (Christmas factor), X (Stuart factor), protein C, protein S, protein Zv and a growth-arrest-specific factor (Gas6). In contrast to the other vitamin K-dependent proteins in the blood coagulation cascade, protein C and protein S serve anticoagulant roles. The two vitamin K-dependent proteins found in bone are osteocalcin, also known as bone G1a (gamma-carboxyglutamate) protein or BGP, and the matrix G1a protein or MGP. Gamma-carboxylation is catalyzed by the vitamin K-dependent gamma-carboxylases. The reduced form of vitamin K, vitamin K hydroquinone, is the actual cofactor for the gamma-carboxylases. Proteins containing gamma-carboxyglutamate are called G1a proteins., The vitamin K-dependent blood clotting factors, in the absence of vitamin K (or in the presence of the coumarin type of anticoagulant), are biologically inactive precursor proteins in the liver. Vitamin K functions as an essential cofactor for a microsomal enzyme system that activates these precursors by the conversion of multiple residues of glutamic acid near the amino terminus of each precursor to gamma-carboxyglutamyl residues in the completed protein. The formation of this new amino acid, gamma-carboxyglutamic acid, allows the protein to bind Ca+2 and in turn to be bound to a phospholipid surface, both of which are necessary in the cascade of events that lead to clot formation. /Vitamin K/, Vitamin k is necessary for formation of prothrombinogen and other blood clotting factors in liver. During clotting, circulating prothrombin is required for production of thrombin; in turn, thrombin converts fibrinogen to fibrin, network of which constitutes clot. /vitamin k/, The active form of vitamin K appears to be the reduced vitamin K hydroquinone, which, in the presence of oxygen, carbon dioxide, and the microsomal carboxylase enzyme, is converted to its 2,3-epoxide at the same time gamma-carboxylation takes place. The hydroquinone form of vitamin K is regenerated from the 2,3-epoxide by a coumarin sensitive epoxide reductase ... . /Vitamin K/, Menadione is a potent inhibitor of aldehyde oxidase (Ki ~0.1 uM) and can be used together with allopurinol to discriminate between aldehyde oxidase- and xanthine oxidase-catalyzed reactions., For more Mechanism of Action (Complete) data for MENADIONE (6 total), please visit the HSDB record page. | |

| Record name | Menadione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00170 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MENADIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Bright yellow crystals, YELLOW NEEDLES FROM ALC, PETROLEUM ETHER | |

CAS No. |

58-27-5, 34524-96-4 | |

| Record name | Menadione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menadione [USP:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menadione semiquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034524964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menadione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00170 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | menadione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758200 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | menadione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Naphthalenedione, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Menadione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Menadione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MENADIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/723JX6CXY5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MENADIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Menadione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001892 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

105-107 °C, 107 °C | |

| Record name | Menadione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00170 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MENADIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Menadione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001892 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of menadione?

A1: this compound, also known as vitamin K3, exerts its biological effects primarily through interference with mitochondrial oxidative phosphorylation. [, , , , ] This interference arises from this compound's structural similarity to ubiquinone, a key component of the electron transport chain within mitochondria.

Q2: How does this compound's interaction with mitochondria lead to its observed effects?

A2: this compound acts as a competitive inhibitor of ubiquinone, disrupting the flow of electrons through mitochondrial complexes I and II. [, ] This disruption leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) generation, ultimately triggering cell death pathways. [, , , , ]

Q3: What specific types of cell death have been associated with this compound treatment?

A3: Studies have shown that this compound exposure can induce both apoptosis and necroptosis in various cell types. [, ] The specific type of cell death induced appears to be dependent on factors such as cell type, this compound concentration, and the presence of other cellular stressors.

Q4: Does this compound interact with other cellular components besides mitochondria?

A4: Yes, this compound can undergo redox cycling within cells, leading to the generation of ROS both inside and outside of mitochondria. [, , , , ] This ROS production can cause oxidative damage to various cellular components, including DNA, proteins, and lipids. [, , , , ]

Q5: Can you elaborate on the role of glutathione in this compound's mechanism of action?

A5: Glutathione plays a dual role in the context of this compound toxicity. While it can detoxify this compound through conjugation, forming this compound-glutathione conjugates, this conjugation can also lead to this compound's redox activation. [, ] This activation further contributes to ROS production and can exacerbate this compound's cytotoxic effects. [, , ]

Q6: What is the molecular formula and weight of this compound?

A6: this compound has the molecular formula C11H8O2 and a molecular weight of 172.18 g/mol.

Q7: Are there any available spectroscopic data for this compound?

A7: While specific spectroscopic data are not provided in the abstracts, this compound's structure allows for analysis by various spectroscopic techniques, including UV-Vis, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide information about this compound's functional groups, electronic transitions, and structural characteristics.

Q8: What safety precautions should be taken when handling this compound?

A8: Researchers should consult the appropriate safety data sheets (SDS) for detailed information on the safe handling and disposal of this compound. General laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, lab coats, and eye protection, should always be followed.

Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A9: While specific ADME data are not detailed in the provided abstracts, research suggests that this compound can be absorbed through various routes, including oral and intraperitoneal administration. [, , , , , , ] Once absorbed, it is likely metabolized in the liver and other tissues, with excretion occurring through urine and bile. [, , ]

Q10: What cell-based assays have been used to study the effects of this compound?

A10: Researchers have employed various cell-based assays to investigate this compound's biological activities, including:* Cytotoxicity assays: These assess cell viability and death following this compound exposure, often using methods like MTS assay, 7AAD staining, and Annexin V staining. [, ]* ROS detection assays: Techniques like fluorescence microscopy with probes like H2DCFDA and CellROX®, along with electron paramagnetic resonance (EPR) and liquid chromatography-mass spectrometry (LC-MS), have been used to quantify ROS production in response to this compound. [, , , ]* Comet assay: This assay measures DNA strand breaks and alkali-labile sites, providing insights into this compound's genotoxic potential. [, ]

Q11: Have there been any animal studies conducted with this compound?

A11: Yes, several animal studies using rats, mice, chicks, and fish have been conducted to investigate the effects of this compound. [, , , , , , , , , , , ] These studies have examined various aspects, including its toxicity, anti-estrogenic effects, impact on cataract development, and potential as an insecticide.

Q12: Are there any clinical trials investigating the therapeutic potential of this compound?

A12: While this compound has been investigated for potential therapeutic applications in the past, it is not currently widely used in clinical practice. The provided abstracts do not mention any ongoing clinical trials involving this compound.

Q13: What analytical techniques are commonly employed to study this compound?

A13: Researchers utilize various analytical methods to characterize and quantify this compound, including:* Spectrophotometry: This technique measures the absorbance or transmission of light through a solution containing this compound, allowing for its quantification. [, , ]* Chromatographic techniques: Methods like high-performance liquid chromatography (HPLC) can separate and quantify this compound in complex mixtures. [] * Electrochemical techniques: Techniques like cyclic voltammetry and scanning electrochemical microscopy can be used to study the redox properties of this compound and its interactions with biological systems. [, ]

Q14: How is the activity of this compound-metabolizing enzymes typically assessed?

A14: Enzyme assays are commonly employed to measure the activity of enzymes involved in this compound metabolism. These assays often involve monitoring the consumption of substrates like NADPH or the production of products like superoxide or this compound-glutathione conjugates. [, , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.